molecular formula C8H7F2NO2 B13714443 2-Difluoromethoxy-benzaldehyde oxime

2-Difluoromethoxy-benzaldehyde oxime

Cat. No.: B13714443
M. Wt: 187.14 g/mol
InChI Key: IUOZSTLMTBFGGX-WZUFQYTHSA-N
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Preparation Methods

The synthesis of 2-Difluoromethoxy-benzaldehyde oxime typically involves the reaction of 2-Difluoromethoxy-benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Difluoromethoxy-benzaldehyde oxime undergoes various chemical reactions, including:

Scientific Research Applications

2-Difluoromethoxy-benzaldehyde oxime is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Difluoromethoxy-benzaldehyde oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s difluoromethoxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

2-Difluoromethoxy-benzaldehyde oxime can be compared with other similar compounds such as:

    2-Methoxy-benzaldehyde oxime: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    2-Trifluoromethoxy-benzaldehyde oxime: Contains an additional fluorine atom, which can further influence its chemical properties and applications.

    2-Chloromethoxy-benzaldehyde oxime:

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability due to the presence of the difluoromethoxy group.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(NZ)-N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-5,8,12H/b11-5-

InChI Key

IUOZSTLMTBFGGX-WZUFQYTHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC(F)F

Origin of Product

United States

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